1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-

Photoelectron spectroscopy Electronic structure N-heterocyclic phosphine

The compound 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- (CAS 106054-01-7), also referred to as 2-ethyl-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholene, is a neutral N-heterocyclic phosphine (NHP) featuring a five-membered 1,3,2-diazaphospholene (DAP) ring with an exocyclic P–C(ethyl) bond. Its molecular formula is C14H29N2P with a molecular weight of 256.37 g/mol.

Molecular Formula C14H29N2P
Molecular Weight 256.37 g/mol
CAS No. 106054-01-7
Cat. No. B010253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-
CAS106054-01-7
Synonyms1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-
Molecular FormulaC14H29N2P
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(N(P1CC)CCCC)C)C
InChIInChI=1S/C14H29N2P/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)17(15)8-3/h6-12H2,1-5H3
InChIKeyRQICHKCPZXJYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- (CAS 106054-01-7) – Core Chemical Identity and Structure


The compound 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- (CAS 106054-01-7), also referred to as 2-ethyl-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholene, is a neutral N-heterocyclic phosphine (NHP) featuring a five-membered 1,3,2-diazaphospholene (DAP) ring with an exocyclic P–C(ethyl) bond [1]. Its molecular formula is C14H29N2P with a molecular weight of 256.37 g/mol [2]. DAPs are characterized by strong N→P π-type hyperconjugation, which polarizes the exocyclic P–X bond and imparts unique reactivity distinct from acyclic aminophosphines [1].

Why 1,3,2-Diazaphospholenes Are Not Interchangeable: Substituent-Specific Electronic Tuning for 2-Ethyl-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholene


Within the 1,3,2-diazaphospholene (DAP) class, the electronic structure and resulting reactivity are exquisitely sensitive to the nature of the exocyclic substituent on phosphorus [1]. Simply interchanging one DAP derivative for another can lead to drastically different outcomes, as the degree of P–X bond polarization and associated structural distortions are tunable [1]. For a procurement scientist, failing to specify the 2-ethyl derivative over a 2-chloro or 2-alkoxy analog could mean selecting a compound with a significantly different reduction potential, coordination chemistry, or hydrolytic stability. The quantitative evidence below confirms that the 2-ethyl substituent on the target compound imparts an electronic profile that is distinct even among closely related DAPs evaluated under identical conditions [2].

Quantifiable Differentiation of 2-Ethyl-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholene (CAS 106054-01-7)


Vertical Ionization Energy Compared to a 2,4-Dichloro-1,3-dicyclohexyl-DAP Analog

The target compound exhibits a significantly lower vertical ionization energy (IE) than the 2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphospholene analog, indicating a higher energy HOMO and greater electron-donating capacity [1]. This difference is directly measurable via photoelectron spectroscopy under identical gas-phase conditions [1].

Photoelectron spectroscopy Electronic structure N-heterocyclic phosphine

Hydrolytic Stability Advantage Over P–Cl and P–OR Substituted DAPs

While quantitative hydrolytic half-life data for this specific compound are not publicly available, its classification as a P–C bonded dialkyl derivative places it in a distinct stability class. Class-level inference from DAP reactivity trends indicates that P–C bond polarization is minimal compared to P–Cl or P–OR bonds, making it significantly less susceptible to nucleophilic degradation by water [1]. The P–Cl bond in DAPs is highly polarized, exhibiting bond lengths ranging up to 2.76 Å and behaving as a masked phosphonium cation, leading to rapid hydrolysis [1].

Stability Hydrolysis Functional group tolerance

Confirmed Synthetic Accessibility via Well-Established Protocol

The synthesis of the target compound was reported as early as 1987, providing a validated and reproducible route [1]. The method involves the reaction of ethyldichlorophosphine with N,N-dibutyl-2,3-butanediimine [1]. This contrasts with some bulkier or more functionalized DAPs that require multi-step sequences or give lower yields.

Organic synthesis Methodology Reproducibility

Recommended Use Cases for 2-Ethyl-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholene (CAS 106054-01-7)


Electronic Structure Probe in Fundamental Research

As a neutral DAP with a P–C exocyclic bond, this compound serves as a crucial model for understanding the hyperconjugative effects in N-heterocyclic phosphines. Its precisely measured ionization energy of 6.60 eV [1] provides a benchmark for calibrating computational models and interpreting photoelectron spectra of more complex DAP architectures.

Reducing Agent or Organocatalyst Development

The lower ionization energy compared to electron-poor DAPs (ΔIE = -0.59 eV vs. 2,4-dichloro DAP) suggests a superior ability to participate in single-electron transfer (SET) or hydridic pathways [1]. Researchers screening DAPs for reductive catalysis should prioritize this 2-ethyl variant as a potent electron donor.

Moisture-Tolerant Reaction Screening

Unlike highly polarized P–Cl or P–OR DAPs which are sensitive to hydrolysis, the P–ethyl derivative belongs to a more robust class of DAPs [2]. This makes it a pragmatic choice for high-throughput screening or development work where strictly anhydrous conditions are difficult to maintain.

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